An In-Depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid: A Key Building Block in Targeted Protein Degradation
An In-Depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid: A Key Building Block in Targeted Protein Degradation
Introduction: The Emergence of Saturated Scaffolds in Advanced Drug Discovery
In the landscape of modern medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the architectural components that bridge the target protein binder and the E3 ligase ligand are of paramount importance.[1][2] Among these, saturated cyclic scaffolds have garnered significant attention for their ability to impart conformational rigidity and specific spatial orientations, which are critical for the formation of a productive ternary complex.[3][4] This guide focuses on 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid , a key building block that offers a conformationally constrained cis-1,4-disubstituted cyclohexane ring. Its structure provides a defined vector for orienting the two ends of a PROTAC molecule, influencing both its pharmacokinetic properties and its biological activity.[5]
This document serves as a technical resource for researchers, scientists, and drug development professionals. It will delve into the physicochemical properties, synthesis, and critical applications of this compound, with a particular focus on the nuanced role its stereochemistry plays in the rational design of potent and selective protein degraders.
Physicochemical and Structural Characteristics
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a bifunctional molecule featuring a carboxylic acid group for amide bond formation and a Boc-protected amine. The tert-Butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group, essential for controlled, sequential coupling reactions common in the synthesis of complex molecules like PROTACs.[6]
| Property | Value | Source |
| CAS Number | 327156-95-6 | [6] |
| Molecular Formula | C₁₃H₂₃NO₄ | [6] |
| Molecular Weight | 257.33 g/mol | [6] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in organic solvents like DCM, DMF, and DMSO | General Knowledge |
The defining feature of this molecule is the cis relationship between the acetic acid and the protected amino group on the cyclohexane ring. This stereochemistry forces the two substituents into a diaxial or diequatorial conformation, depending on the chair flip of the ring, which dictates a specific spatial relationship between the points of attachment in a larger molecule. This is in stark contrast to its trans isomer, which places the substituents on opposite sides of the ring, leading to a more linear and extended conformation.[5]
Synthesis and Purification: A Stereochemical Challenge
The synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is not trivial, primarily due to the challenge of controlling and separating the cis and trans isomers. The common starting material for this scaffold is 4-nitrophenylacetic acid.[7]
Representative Synthetic Pathway
The overall synthetic strategy involves two key transformations:
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Stereoselective Hydrogenation: The reduction of the aromatic ring of 4-nitrophenylacetic acid to form 4-aminocyclohexylacetic acid. This step is critical as the choice of catalyst and reaction conditions can influence the resulting cis/trans isomer ratio.
-
Amine Protection: The selective protection of the primary amine with a Boc group.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol: A Guided Methodology
Step 1: Hydrogenation of 4-Nitrophenylacetic Acid
The catalytic hydrogenation of 4-nitrophenylacetic acid simultaneously reduces the nitro group and saturates the aromatic ring. The stereochemical outcome is highly dependent on the catalyst and conditions. While many procedures aim to maximize the trans isomer, certain conditions can favor the cis product.[7] For instance, hydrogenation in an aqueous medium in the presence of a Pd/C catalyst at moderate pressures has been reported to yield a mixture where the cis isomer is the major product.[7]
-
Setup: A pressure reactor (autoclave) is charged with 4-nitrophenylacetic acid and a suitable solvent (e.g., water or methanol).
-
Catalyst: A palladium on carbon (Pd/C) catalyst (5-10 mol%) is added to the mixture.
-
Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 3-4 bar). The reaction is typically stirred at a controlled temperature (e.g., 50-60°C) until hydrogen uptake ceases.
-
Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield a mixture of cis and trans 4-aminocyclohexylacetic acid.
Step 2: Boc Protection
The resulting mixture of amino acids is then subjected to Boc protection. This is a standard procedure in organic synthesis.
-
Dissolution: The crude amino acid mixture is dissolved in a solvent system such as aqueous dioxane or tetrahydrofuran (THF) with a base (e.g., sodium hydroxide or triethylamine).
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents, is added portion-wise to the cooled solution (0-5°C).
-
Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is acidified (e.g., with citric acid or KHSO₄) to a pH of ~2-3 and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product as a mixture of cis and trans isomers.
Step 3: Isomer Purification
This is often the most challenging step. The separation of the cis and trans isomers of the Boc-protected acid can be achieved by:
-
Column Chromatography: Flash chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate in hexanes can be effective, although it may be challenging on a large scale.
-
Fractional Crystallization: Exploiting differences in the solubility of the two isomers or their salts in various solvent systems can be a more scalable approach. This requires careful optimization of solvents and conditions.
Application in PROTAC Design: The Critical Role of Stereochemistry
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid serves as a rigid linker component in PROTACs. The linker's role is not merely to connect the two ligands but to orient them in a specific three-dimensional arrangement that promotes the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][8]
Caption: Role of the PROTAC in inducing protein degradation.
Case Study: cis vs. trans Isomers in LRRK2 Degraders
A recent study provides profound insight into the functional consequences of linker stereochemistry.[5] The authors compared a PROTAC designed to degrade Leucine-rich repeat kinase 2 (LRRK2), named XL01126, which contains a trans-cyclohexyl linker, to its corresponding cis-analogue.
The key findings were:
-
Weaker Binary Binding of cis-linker Compounds: The compounds containing the cis-cyclohexyl linker consistently showed weaker binding affinity to the VHL E3 ligase compared to their trans counterparts.[5]
-
Contrasting Ternary Complex Conformations: High-resolution co-crystal structures revealed that the trans linker adopts a rigid, extended conformation. In contrast, the cis linker folds back on itself, creating a network of intramolecular contacts and long-range interactions with the VHL protein.[5]
-
Superior Degradation by the trans-Isomer: Despite the weaker binary binding of the VHL ligand in the trans series, the full PROTAC (XL01126) was a more efficient and cooperative degrader of LRRK2 than its cis counterpart.[5]
This case study underscores a critical principle in PROTAC design: optimal degradation is not solely predicted by the binary binding affinities of the individual ligands. The overall conformation of the ternary complex, dictated by the linker's geometry, is a more decisive factor. The cis linker, while promoting stronger binary VHL binding through its folded conformation, ultimately hinders the formation of a productive ternary complex for LRRK2 degradation. This highlights how a subtle stereochemical change can profoundly impact the biological outcome, making both cis and trans isomers of such linkers valuable tools for fine-tuning PROTAC activity.[5]
Analytical Characterization
The identity and purity of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and, importantly, the cis stereochemistry. The relative orientation of the protons on the cyclohexane ring will result in characteristic chemical shifts and coupling constants that differ from the trans isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to separate it from the trans isomer.
Safety and Handling
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area or with respiratory protection.[9]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[9]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.[9]
Always consult a comprehensive and up-to-date MSDS from the supplier before handling this chemical.
Conclusion and Future Outlook
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is more than just a linker; it is a strategic tool for medicinal chemists. Its rigid, cyclic structure provides a predictable and constrained geometry that is essential for the rational design of PROTACs and other complex therapeutic agents. The profound impact of its stereochemistry on the formation and stability of the ternary complex, as demonstrated in recent studies, highlights the necessity of exploring both cis and trans isomers during the optimization of a protein degrader. As the field of targeted protein degradation continues to mature, the demand for such well-defined and stereochemically pure building blocks will undoubtedly increase, paving the way for the development of more potent, selective, and effective therapeutics.
References
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MedChemExpress. cis-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride. Available from: [Link]
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Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. Published October 30, 2020. Available from: [Link]
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Journal of the American Chemical Society. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Published April 10, 2025. Available from: [Link]
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Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020. Available from: [Link]
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Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC. 2020. Available from: [Link]
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Liu, X., et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. Available from: [Link]
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Kalogeropulou, A. F., et al. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. PubMed. Published September 15, 2024. Available from: [Link]
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MedChemExpress. 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. Available from: [Link]
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NET. Characteristic roadmap of linker governs the rational design of PROTACs. Available from: [Link]
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Perfumer's Apprentice. 2-tert-Butylcyclohexyl acetate Safety Data Sheet. Published August 25, 2022. Available from: [Link]
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Oakwood Chemical. 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. Available from: [Link]
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Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020. Available from: [Link]
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PubChem. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. Available from: [Link]
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PrepChem.com. Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate. Available from: [Link]
- Google Patents. Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
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